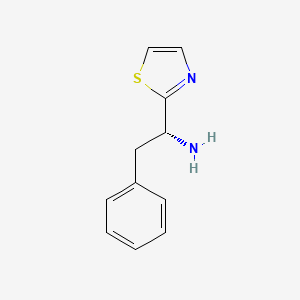

(R)-Dolaphenine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXGZQRJIYRSGK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of R Dolaphenine and Its Derivatives

Retrosynthetic Strategies for (R)-Dolaphenine Synthesis

Designing an efficient synthesis for a complex molecule like dolaphenine begins with retrosynthetic analysis, a process that deconstructs the target molecule into simpler, readily available precursors lkouniv.ac.inscitepress.org. For dolaphenine, a key consideration in this planning phase is the strategic disconnection of bonds to facilitate the construction of the characteristic thiazole (B1198619) ring and, critically, to establish or preserve the stereochemistry at the carbon atom adjacent to the C-2 position of the thiazole nih.gov. The inherent lability of this stereocenter makes its controlled introduction or retention a paramount concern in any retrosynthetic strategy nih.gov.

Enantioselective and Diastereoselective Synthetic Approaches to (R)-Dolaphenine

Achieving high enantiomeric and diastereomeric purity is essential for dolaphenine and its derivatives, given their biological significance. Several sophisticated synthetic methodologies have been developed to address this requirement.

Asymmetric Alkylation Methodologies for Chiral Centers

Asymmetric alkylation reactions are foundational in organic synthesis for the creation of new stereogenic centers with high enantioselectivity harvard.eduyork.ac.uk. While specific detailed applications to dolaphenine are less prevalent in the provided literature, general methods such as the Enders SAMP/RAMP hydrazone alkylation wikipedia.org and chiral auxiliary-mediated enolate alkylations harvard.eduyork.ac.ukuwindsor.ca are highly relevant. These techniques typically involve the formation of a chiral enolate or a related nucleophile, which then reacts diastereoselectively with an electrophile. For instance, chiral N-sulfinyl imines have been successfully utilized in asymmetric addition reactions to construct protected dolaphenine fragments, thereby introducing the necessary chirality researchgate.net.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries represents a robust strategy for inducing stereoselectivity in chemical transformations york.ac.ukuwindsor.canumberanalytics.com. In the synthesis of dolaphenine, chiral auxiliaries play a critical role in controlling the stereochemistry of the vital center adjacent to the thiazole ring nih.govmolaid.com. For example, the synthesis of (S)-dolaphenine and related compounds has effectively employed chiral auxiliaries derived from natural sources, such as (+)-2-Hydroxy-3-pinanone and (−)-3-caranone acs.org. These auxiliaries are covalently attached to the substrate, guiding the stereochemical outcome of subsequent reactions. Following the establishment of the desired stereocenter, the auxiliary is cleaved and can often be recovered for subsequent use york.ac.ukuwindsor.canumberanalytics.com. The modular design of many chiral auxiliaries also facilitates their fine-tuning for specific synthetic targets, enhancing their versatility researchgate.net.

Biomimetic Synthesis Strategies

Biomimetic synthesis, which emulates natural biosynthetic pathways, offers an elegant and often efficient route to complex molecules like dolaphenine scispace.comrsc.orgd-nb.info. Several synthetic routes to dolaphenine have been devised that closely mimic its proposed biogenetic origins nih.govnih.gov. A notable example involves the cyclodehydration of a precursor to form a thiazoline (B8809763) ring, followed by a nickel(0)-promoted decarbonylative aromatization. This nickel-catalyzed reaction has demonstrated the ability to construct the thiazole framework with high stereochemical retention, yielding the dolaphenine structure nih.govnih.gov. Such biomimetic approaches not only provide efficient synthetic pathways but can also generate intermediates that serve as valuable tools for investigating the enzymatic mechanisms underlying natural product biosynthesis nih.gov.

Stereoretentive Transformations in Thiazole Framework Formation

The construction of the thiazole ring system in dolaphenine requires precise control to ensure the correct stereochemistry is maintained or established. As highlighted, Ni(0)-promoted decarbonylative aromatization of thiazoline precursors is a key reaction that achieves stereoselective thiazole formation, leading to enantiomerically pure (S)-dolaphenine nih.govnih.gov. Furthermore, methodologies have been developed to prevent racemization during the synthesis of 2-(1-aminoalkyl)thiazoles, particularly in the context of the Hantzsch reaction, thereby preserving the integrity of the chiral center tandfonline.com. These stereoretentive transformations are indispensable for obtaining enantiomerically pure dolaphenine and its derivatives.

Total Synthesis of Dolaphenine-Containing Natural Products and Analogues

Dolaphenine serves as a critical building block in the architecture of numerous biologically potent marine natural products, most prominently dolastatin 10 and its related analogues, which exhibit significant pharmacological activities, including anticancer properties actanaturae.ruhelsinki.firesearchgate.netacs.orgsci-hub.runih.govnih.gov. The total synthesis of these intricate molecules frequently involves the strategic incorporation of a pre-synthesized dolaphenine unit or its modified forms. For instance, synthetic strategies for dolastatin 10 have detailed methods for the stereoselective synthesis of the C-terminal dolaphenine (Doe) moiety, which is subsequently assembled with other amino acid components researchgate.net. Research endeavors have concentrated on developing efficient syntheses of dolaphenine to facilitate the total synthesis of these biologically significant compounds and their analogues, thereby enabling structure-activity relationship studies and the exploration of their therapeutic potential researchgate.netnih.govuni-saarland.de.

Data Tables

Table 1: Key Synthetic Strategies for (R)-Dolaphenine and its Precursors

| Strategy Type | Key Reagent/Methodology | Target/Intermediate | Outcome/Yield/Stereochemistry | Citation |

| Chiral Auxiliary-Mediated | (+)-2-Hydroxy-3-pinanone / (−)-3-caranone | (S)-Dolaphenine | Synthesis of (S)-Dolaphenine and heteroaromatic congeners | acs.org |

| Biomimetic / Stereoretentive | Ni(0)-promoted decarbonylative aromatization of thiazoline | Z-(S)-Dolaphenine | 88% yield for Z-(S)-dolaphenine from major diastereomer 2; stereoretentive | nih.govnih.gov |

| Asymmetric Addition (N-sulfinyl) | Chiral N-sulfinyl imine | Protected Doe | Straightforward approach to protected Doe fragment | researchgate.net |

| Hantzsch Reaction Modification | Methodology to prevent racemization | 2-(1-aminoalkyl)thiazoles | Prevents racemization during synthesis | tandfonline.com |

Table 2: Biomimetic Synthesis of Dolaphenine

| Key Step | Reagents/Conditions | Outcome | Citation |

| Cyclodehydration to thiazoline followed by Ni(0)-promoted aromatization | Ni(0) catalyst (e.g., Ni(PPh3)4), CuTC | Formation of thiazole framework with retention of stereochemistry; Z-(S)-dolaphenine obtained in 88% yield from the major diastereomer nih.govnih.gov. | nih.govnih.gov |

List of Compounds Mentioned:

(R)-Dolaphenine

(S)-Dolaphenine

Dolastatin 10

Z-(S)-Dolaphenine

Z-(R)-Dolaphenine

Dolaproine

Dolaisoleuine

Dolavaline

N-tBoc-S-Dolaphenine

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

(+)-2-Hydroxy-3-pinanone

(−)-3-caranone

Chiral N-sulfinyl imines

Biosynthetic Investigations and Precursor Studies of Dolaphenine

Proposed Biogenetic Pathways for Thiazole-Containing Amino Acids

Thiazole (B1198619) rings, a common motif in many bioactive natural products, are generally synthesized through pathways involving cysteine, which provides the N-C-C-S backbone of the ring wikipedia.org. While thiamine (B1217682) biosynthesis is an exception to this general rule, the formation of thiazole rings in other amino acids often utilizes cysteine as a sulfur and nitrogen source wikipedia.org. For dolaphenine, which features a thiazole moiety, its biogenesis is hypothesized to involve the condensation of phenylalanine and cysteine subunits, followed by cyclization and subsequent modifications nih.govgoogle.com. Studies on related compounds, such as barbamide (B1252183), suggest that enzymes like BarJ might be involved in oxidative decarboxylation steps, leading to the formation of the thiazole ring from a thiazoline (B8809763) intermediate nih.gov. The general pathways for thiazole formation often involve reactions that build the heterocyclic ring from simpler amino acid precursors wikipedia.orgbeilstein-journals.org.

Precursor Identification and Elucidation of Biosynthetic Intermediates

Investigations into the biosynthesis of dolaphenine and related compounds have identified key precursor molecules and intermediates. Labeling studies have indicated that L-phenylalanine, L-leucine, and L-cysteine are incorporated into barbamide, a related compound containing an N-methyl-dolaphenine group researchgate.netcapes.gov.brnih.gov. Specifically, L-phenylalanine is proposed to contribute the phenyl group and its side chain, while cysteine is thought to provide the thiazole ring capes.gov.br.

The synthesis of dolaphenine itself has been proposed to arise from the sequential condensation reactions between appropriately protected phenylalanine and cysteine subunits nih.govgoogle.com. Research has also explored the potential of using these identified intermediates as probes to study the enzymes involved in the biosynthetic pathway, particularly those responsible for oxidative decarboxylation nih.gov.

Data Table: Identified Precursors and Their Proposed Roles in Dolaphenine Biosynthesis

| Precursor Amino Acid | Proposed Contribution to Dolaphenine Structure | Supporting Evidence |

| L-phenylalanine | Phenyl group and adjacent carbon chain | Isotope labeling studies capes.gov.brnih.gov |

| L-cysteine | Thiazole ring (N-C-C-S backbone) | Isotope labeling studies capes.gov.brnih.gov |

| L-leucine | May contribute to related compounds like barbamide researchgate.netcapes.gov.brnih.gov | Isotope labeling studies researchgate.netcapes.gov.brnih.gov |

Enzymatic Mechanisms in Dolaphenine Biosynthesis

The enzymatic mechanisms underlying dolaphenine biosynthesis are complex and involve several key transformations. One critical step is the formation of the thiazole ring, which may involve oxidative decarboxylation of thiazoline intermediates, as suggested by studies on related compounds nih.gov. Enzymes like BarJ have been implicated in such oxidative decarboxylation reactions in barbamide biosynthesis nih.gov.

Furthermore, the biosynthesis of thiazole-containing amino acids generally involves enzymes that catalyze cyclization and dehydration reactions. For instance, in the biosynthesis of microcin (B1172335) B17, a heterotrimeric enzyme complex is responsible for both the heterocyclization of serine and cysteine residues and the subsequent oxidation of thiazolines into thiazoles beilstein-journals.org. While specific enzymes for dolaphenine biosynthesis are still under detailed investigation, the general mechanisms for thiazole formation in other natural products provide a framework for understanding these processes beilstein-journals.org. Research has also explored biomimetic approaches to synthesize dolaphenine, employing oxidative decarbonylation of thioester precursors, which can serve as models for enzymatic reactions nih.gov.

Data Table: Key Enzymatic Transformations in Thiazole Amino Acid Biosynthesis (General Context)

| Transformation Type | Proposed Role in Thiazole Amino Acid Biosynthesis | Example Enzyme/System (Context) |

| Oxidative Decarboxylation | Formation of thiazole ring from intermediates | BarJ (in barbamide biosynthesis) nih.gov |

| Cyclization | Formation of thiazoline ring | Heterotrimeric complex (Microcin B17) beilstein-journals.org |

| Dehydration | Formation of thiazoline ring | Heterotrimeric complex (Microcin B17) beilstein-journals.org |

| Sulfur Transfer | Incorporation of sulfur into the ring | IscS (in thiamine biosynthesis) pnas.org |

| Acyl Adenylation/Thioester | Activation of precursors for sulfur transfer | ThiF (in thiamine biosynthesis) pnas.org |

Compound List:

(R)-Dolaphenine

Barbamide

Dolastatin 10

L-phenylalanine

L-leucine

L-cysteine

Thiamine

Microcin B17

N-methyl-dolaphenine

Role of the R Dolaphenine Subunit in Natural Product Architectures

Dolaphenine as a C-Terminal Amine in Pseudopeptides

In typical peptides and proteins, the sequence of amino acids concludes with a C-terminus, which is characterized by a free carboxyl group (-COOH). wikipedia.org However, in a number of complex natural products, this convention is altered. Dolaphenine, a unique structural unit derived from phenylalanine, frequently serves as the C-terminal residue in these molecules. mdpi.comnih.gov

A key feature of dolaphenine is that it is a primary amine, lacking the terminal carboxylic acid group that defines a standard amino acid. mdpi.com Molecules that incorporate such atypical units are often referred to as pseudopeptides or depsipeptides. nih.govacs.org For example, in the well-studied antimitotic agent Dolastatin 10, the peptide chain terminates with a dolaphenine subunit. mdpi.comnih.govaacrjournals.org While Dolastatin 10 is often referred to as a pentapeptide, its C-terminal dolaphenine unit technically classifies it as a pseudopeptide. mdpi.comaacrjournals.org Similarly, the related natural product Dolastatin 18, which also exhibits significant growth inhibition of cancer cell lines, features dolaphenine at its C-terminus. mdpi.comacs.org This structural feature is a recurring theme among the dolastatins, highlighting its importance in this family of natural products. nih.gov

Contribution of the (R)-Configuration to Overall Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, known as its molecular conformation, can be altered by rotation around single bonds. studypug.com This is distinct from molecular configuration, which refers to the fixed spatial arrangement of atoms, such as the (R) or (S) stereochemistry at a chiral center, that can only be changed by breaking and reforming chemical bonds. studypug.com

Molecular dynamics simulations of Dolastatin 10 indicate that its conformation is significantly influenced by the hydrophobicity of its residues, resulting in a pocket-like shape. mdpi.com Crucially, the C-terminal residue plays a vital role in this architecture. Studies have shown that even minor structural modifications to the dolaphenine at the C-terminus can alter the molecule's functional positioning and its interaction with biological targets. mdpi.com While the dolastatin peptide backbone has some conformational freedom, the fixed stereochemistry at its nine asymmetric carbons, including the one within the dolaphenine moiety, is critical for its potent biological activity. mdpi.com Loss of activity is observed when the configuration of certain atoms is reversed, underscoring the importance of the native stereochemistry in maintaining the correct three-dimensional structure for biological function. mdpi.com

Structural Diversity of Dolaphenine-Containing Natural Products (e.g., Dolastatin 10, Dolastatin 18, Auristatins)

The dolastatin family, originally isolated from the sea hare Dolabella auricularia, comprises a series of structurally related peptides and depsipeptides. nih.govpharmacognosy.us Many of these compounds, and their synthetic derivatives, feature the dolaphenine subunit or a closely related analogue, showcasing significant structural diversity built around this core.

Dolastatin 10 is a potent antimitotic agent often regarded as the benchmark compound in this family. mdpi.comnih.gov It is a linear pseudopeptide composed of five subunits: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and the C-terminal (S)-dolaphenine (Doe). mdpi.comnih.gov

Dolastatin 18 , another member isolated from the same sea hare, is a linear peptide that also inhibits cancer cell growth. mdpi.com Its structure differs from Dolastatin 10, incorporating a unique dolahexanoic acid (Dhex) unit at the N-terminus, followed by (S)-Leucine, (R)-N-Me-Phenylalanine, and the C-terminal dolaphenine (Doe). mdpi.comacs.org

Auristatins are a class of synthetic analogues of Dolastatin 10 developed to refine its biological activity. pharmacognosy.ussterlingpharmasolutions.com This group exhibits extensive structural modifications, particularly at the N- and C-termini. rsc.orgjst.go.jp

Auristatin E (AE) is an early, potent analogue where the C-terminal dolaphenine of Dolastatin 10 is replaced with (1S, 2R)-2-amino-1-phenylpropan-1-ol. nih.govmedchemexpress.com

Monomethyl Auristatin E (MMAE) is a derivative of Auristatin E and is one of the most widely used auristatins in antibody-drug conjugates (ADCs). sterlingpharmasolutions.commedchemexpress.com It features a monomethyl group on the N-terminal valine and a C-terminal modification with norephedrine. sterlingpharmasolutions.com

Monomethyl Auristatin F (MMAF) is another key derivative. Unlike the highly cell-permeable MMAE, MMAF is negatively charged due to its C-terminal phenylalanine, which reduces its passive cell permeability. sterlingpharmasolutions.comnih.gov

The evolution from dolastatins to auristatins demonstrates a clear path of structural diversification, where the core peptide scaffold is systematically modified to modulate physicochemical and biological properties. pharmacognosy.usnih.gov

Table 1: Comparison of Dolaphenine-Related Natural Products and Derivatives

| Compound | Type | Key Structural Features | C-Terminal Unit |

|---|---|---|---|

| Dolastatin 10 | Natural Pseudopeptide | Contains unique subunits Dov, Dil, and Dap. mdpi.comnih.gov | (S)-Dolaphenine (Doe) |

| Dolastatin 18 | Natural Peptide | Contains Dolahexanoic acid (Dhex) and (R)-N-Me-Phe. mdpi.comacs.org | Dolaphenine (Doe) |

| Auristatin E (AE) | Synthetic Analogue | Dolaphenine is replaced. nih.gov | (1S, 2R)-2-amino-1-phenylpropan-1-ol |

| Monomethyl Auristatin E (MMAE) | Synthetic Analogue | N-terminal monomethylation; derived from AE. sterlingpharmasolutions.com | Norephedrine |

| Monomethyl Auristatin F (MMAF) | Synthetic Analogue | N-terminal monomethylation; negatively charged. sterlingpharmasolutions.comnih.gov | Phenylalanine |

Structure Activity Relationship Sar and Molecular Design of Dolaphenine Containing Compounds

Methodological Approaches to SAR Studies

SAR studies are a systematic process used to identify the structural components of a molecule that are critical for its biological activity. These studies typically involve the synthesis and testing of a series of related compounds, where structural variations are incrementally introduced. The resulting biological data is then analyzed to correlate specific structural motifs with observed activity researchgate.netnih.govmdpi.com.

Key methodologies employed in SAR analysis include:

Classical SAR: This involves the synthesis and biological evaluation of numerous analogs of a lead compound. By observing how changes in functional groups, substituents, or molecular scaffolds affect activity, researchers can map out essential structural requirements researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR utilizes mathematical and statistical models to establish quantitative correlations between molecular descriptors (e.g., physicochemical properties, topological indices) and biological activity mdpi.comsterlingpharmasolutions.comnih.govacs.orgsci-hub.ru. These models can predict the activity of novel compounds, thereby accelerating the design process researchgate.netsterlingpharmasolutions.comnih.gov.

Fragment-Based Drug Design (FBDD): This approach screens small molecular fragments for weak binding to a target and then "grows" or links these fragments to develop potent lead compounds. SAR is integral to guiding these fragment elaboration strategies acs.orgmdpi.commdpi.comjst.go.jp.

"SAR by NMR": Nuclear Magnetic Resonance (NMR) spectroscopy is applied to directly probe the binding of small molecules to targets, providing detailed structural information that informs SAR acs.orgmdpi.comjst.go.jp.

These methodologies are crucial for optimizing lead compounds, enhancing potency, improving selectivity, and reducing potential toxicity researchgate.netnih.govsterlingpharmasolutions.com.

Influence of (R)-Dolaphenine Stereochemistry on Biological Activity

Dolastatin 10 is a complex molecule containing nine stereocenters, with its absolute configuration being critical for its biological activity nih.govacs.org. While (S)-Dolaphenine is a key component of the natural product and its derivatives, studies have explored the impact of stereochemical variations. Research indicates that Dolastatin 10 has nine asymmetric carbon atoms, and alterations at specific positions, such as positions 18 and 19 within the dolaisoleucine moiety, lead to a loss of inhibitory activity against tubulin polymerization nih.gov.

More specifically concerning the dolaphenine moiety, studies have shown that the inversion of its chiral center from the (S) to the (R) configuration did not severely compromise the potency of the molecule sci-hub.ru. This suggests that while stereochemistry is important, some degree of flexibility exists at the dolaphenine chiral center without a drastic loss in biological efficacy.

Impact of Chemical Modifications on the Dolaphenine Subunit

Extensive SAR studies on Dolastatin 10 and its synthetic derivatives, the auristatins, have revealed that modifications at various positions can significantly impact biological activity, solubility, and toxicity. The N-terminal (dolavaline) and C-terminal (dolaphenine) subunits have been primary targets for modification sci-hub.runih.govnih.govacs.orgjst.go.jpmdpi.com.

The thiazole (B1198619) ring, present in the dolaphenine (Doe) unit, is a notable structural feature. While its precise role in binding is complex, modifications involving this ring have been investigated. Some highly active analogs of Dolastatin 10 have been developed that lack the thiazole group, indicating that its presence is not always essential for potent antitumor activity nih.govacs.org. However, the thiazole ring can also be modified, for instance, by adding carbonyl functional groups at the C-4 position, leading to derivatives with potent cytotoxic activity that are considered versatile payloads for conjugated drugs mdpi.comnih.gov.

Modifications to the dolaphenine (Doe) unit have explored replacing it with various amino acid residues or other functional groups. For example, replacing the Doe unit with methionine (Met), phenylalanine (Phe), or an appropriately substituted phenylethylamide has yielded compounds with antineoplastic potency comparable to or exceeding that of Dolastatin 10 mdpi.comnih.govnih.gov. The introduction of amine, aniline, alcohol, phenol, and thiol derivatives at the C-4 of the thiazole ring within the Doe unit has also resulted in compounds with strong activity mdpi.comnih.gov. These modifications aim to fine-tune potency, improve solubility, and reduce toxicity nih.govmdpi.comnih.govjst.go.jpacs.org.

The most significant impact of dolaphenine-related SAR has been in the development of auristatins for use as payloads in ADCs. Synthetic derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are widely employed due to their potent cytotoxicity and favorable properties when conjugated to antibodies nih.govacs.orgmedchemexpress.commedchemexpress.com.

MMAE: A synthetic derivative of Dolastatin 10, MMAE inhibits tubulin polymerization and is a key payload in FDA-approved ADCs such as Adcetris, Padcev, and Polivy. Its development was driven by the need to retain nanomolar cytotoxicity while reducing systemic toxicity compared to Dolastatin 10 itself nih.govacs.orgmedchemexpress.commedchemexpress.com.

MMAF: Another auristatin derivative, MMAF, differs from MMAE in its C-terminus modification (phenylalanine instead of ephedrine), conferring distinct solubility and bystander properties sterlingpharmasolutions.com.

PF-06380101: This analog features a replacement of the N-terminal dolavaline with 2-methylalanine while retaining the natural dolaphenine C-terminus sci-hub.ru.

These terminal modifications, often coupled with specific linker chemistries, are critical for the targeted delivery and efficacy of ADCs acs.orgaxispharm.comsygnaturediscovery.com. SAR studies have guided the selection of these derivatives by optimizing their cytotoxic potential and physicochemical properties for ADC applications nih.govsci-hub.ruacs.orgnih.govjst.go.jpacs.org.

Rational Design of Dolaphenine Analogues for Enhanced Bioactivity

The understanding gained from SAR studies directly informs the rational design of novel dolaphenine-containing compounds and their derivatives. The primary goal is to enhance bioactivity, improve pharmacokinetic profiles, and reduce off-target effects.

The transition of Dolastatin 10 derivatives to ADC payloads exemplifies this principle. By modifying the parent compound, particularly at the N- and C-termini, potent cytotoxic agents like MMAE and MMAF were created. These auristatins retain the potent tubulin-inhibitory activity of Dolastatin 10 but exhibit improved solubility and reduced systemic toxicity, making them suitable for targeted delivery via ADCs nih.govacs.orgacs.org.

Rational design strategies focus on:

Optimizing Potency: Modifications that maintain or enhance the inhibition of tubulin polymerization are prioritized nih.govmdpi.comnih.gov.

Improving Solubility and Pharmacokinetics: Altering terminal groups or introducing hydrophilic moieties can enhance solubility and influence the drug's behavior in vivo nih.govmdpi.comjst.go.jpacs.orgsygnaturediscovery.com.

Reducing Toxicity: SAR studies help identify structural features responsible for toxicity, allowing for their modification or removal to improve the therapeutic index researchgate.netnih.govsterlingpharmasolutions.com.

Conjugation Chemistry: For ADCs, the design of terminal modifications must also be compatible with linker attachment strategies to ensure stable and effective drug delivery acs.orgaxispharm.comsygnaturediscovery.com.

The ongoing research into dolastatin and auristatin analogs, guided by SAR principles, continues to yield promising candidates for advanced cancer therapeutics.

Compound List

(R)-Dolaphenine

Dolastatin 10

Auristatin E (AE)

Monomethyl Auristatin E (MMAE)

Monomethyl Auristatin F (MMAF)

PF-06380101

Auristatin PE

Auristatin PYE

Mechanistic Elucidation of Dolaphenine and Its Conjugates in Biochemical Systems

Interaction with Microtubule Assembly and Dynamics

The primary mechanism by which dolaphenine-containing compounds exert their cytotoxic effects is through the disruption of microtubule assembly and dynamics. nih.govacs.orgadcreview.comadcreview.com Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. thno.orgelifesciences.org

Tubulin Binding Sites and Affinity

(R)-Dolaphenine is a constituent of dolastatin 10 and its analogues, which are known to bind to tubulin, the protein subunit of microtubules. nih.govsmolecule.com These compounds are classified as microtubule-destabilizing agents, preferentially binding to tubulin heterodimers. imrpress.com While dolastatin 10 itself inhibits tubulin polymerization, studies on its segments have revealed that the dolaphenine moiety is critical for high-affinity binding and potent cytotoxicity. nih.gov Specifically, dolastatin 10 and its analogues are thought to interact with the vinca (B1221190) alkaloid binding domain on β-tubulin, although their binding is non-competitive with vinca alkaloids like vinblastine (B1199706). researchgate.netebi.ac.uk This suggests a distinct, yet overlapping, binding site. The interaction is characterized by strong binding affinity, which is crucial for the potent inhibition of microtubule functions. researchgate.net The structural integrity of the dolaphenine unit and its stereochemistry are important for these interactions. nih.gov For instance, some isomers of dolastatin 10 with altered configurations in other parts of the molecule show reduced cytotoxicity and diminished effects on tubulin ligand interactions, highlighting the specificity of the binding. nih.gov

Interactive Data Table: Tubulin Binding Characteristics of Dolaphenine-Related Compounds

| Compound | Binding Site on Tubulin | Interaction Type | Key Findings |

| Dolastatin 10 | Vinca domain (non-competitive) | Inhibition of vinblastine binding | Potent inhibitor of tubulin polymerization. researchgate.netebi.ac.uk |

| Dolastatin 10 Analogues | Vinca domain | Inhibition of tubulin polymerization | Activity is sensitive to stereochemistry. nih.gov |

| (R)-9k (Indanone Derivative) | Colchicine Binding Site | Competitive Inhibition | Potent inhibitor of tubulin polymerization. rsc.org |

Inhibition of Tubulin Polymerization

(R)-Dolaphenine-containing compounds, such as dolastatin 10, are potent inhibitors of tubulin polymerization. nih.govsmolecule.commedchemexpress.commedchemexpress.com This inhibition disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. The inhibitory effect of dolastatin 10 on tubulin polymerization has been demonstrated to be more potent than that of other microtubule-targeting agents like vinblastine and maytansine. researchgate.net The dolaphenine moiety, as the C-terminal unit of dolastatin 10, is a key contributor to this potent inhibitory activity. acs.org Synthetic analogues where dolaphenine is replaced have shown weaker, though still significant, microtubule-disrupting effects, underscoring the importance of this specific residue. acs.org The inhibition of polymerization is a primary event that leads to subsequent cellular consequences, including cell cycle arrest and apoptosis. researchgate.net

Effects on Microtubule Stability and Aggregation

Beyond inhibiting polymerization, dolaphenine-containing compounds also affect the stability of existing microtubules. Dolastatin 10 has been observed to cause the formation of cold-stable tubulin aggregates at higher concentrations, an effect also seen with vinblastine. researchgate.netebi.ac.uk This suggests that these compounds can induce abnormal tubulin assemblies. Furthermore, dolastatin 10 has been shown to stabilize the colchicine-binding activity of tubulin, indicating an influence on the conformational state of the tubulin dimer. ebi.ac.uk The dynamic instability of microtubules, characterized by alternating phases of growth and shrinkage, is crucial for their function. mdpi.com By suppressing this dynamic behavior, dolaphenine-containing molecules effectively freeze the microtubule network, leading to mitotic arrest and cell death. acs.orgadcreview.comadcreview.com

Induction of Apoptosis Pathways

The disruption of microtubule dynamics by (R)-dolaphenine and its parent compounds is a potent trigger for apoptosis, or programmed cell death. nih.govadcreview.comresearchgate.net Apoptosis is a critical process for removing damaged or unwanted cells and is orchestrated by two primary signaling pathways: the extrinsic and intrinsic pathways. researchgate.netthermofisher.commdpi.comrndsystems.commdpi.com

Involvement of Bcl-2 Phosphorylation

A key event in the apoptotic cascade induced by dolastatin analogues is the phosphorylation of the B-cell lymphoma 2 (Bcl-2) protein. researchgate.netnih.gov Bcl-2 is an anti-apoptotic protein that functions to prevent cell death. nih.gov Phosphorylation of Bcl-2, particularly at serine residues, can inactivate its protective function, thereby promoting apoptosis. nih.govgoogleapis.com Studies with dolastatin 15, a related compound, have shown that its cytotoxic effects are associated with the induction of Bcl-2 phosphorylation. nih.gov This post-translational modification is considered a marker for mitotic events and can be triggered by anti-mitotic drugs that disrupt microtubule function. nih.govcellsignal.com The inactivation of Bcl-2 leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner enzymes of apoptosis. researchgate.netmdpi.com

Interactive Data Table: Apoptotic Effects of Dolaphenine-Related Compounds

| Compound/Analogue | Apoptotic Pathway | Key Molecular Event |

| Dolastatin 10 | Intrinsic Pathway | Induction of apoptosis in drug-resistant cancer cell lines. nih.gov |

| Dolastatin 15 | Intrinsic Pathway | Induction of Bcl-2 phosphorylation. nih.gov |

Modulation of Oncogenic Transcriptional Factors

The primary mechanism of action for dolastatin 10 and its auristatin analogues is not the direct modulation of transcriptional factors. Instead, these compounds initiate a cascade of cellular events that secondarily impacts the activity of numerous transcriptional factors crucial for cell survival and proliferation. The principal action is the disruption of microtubule dynamics, which leads to a cell cycle arrest in the G2/M phase. mdpi.comrsc.org This mitotic arrest is a significant cellular stressor that triggers various signaling pathways, ultimately altering the function of key oncogenic and tumor-suppressing transcription factors. mdpi.complos.org

Studies have shown that dolastatin 10 can down-regulate or inhibit the expression of the anti-apoptotic protein Bcl-2 while promoting the overexpression of the tumor suppressor p53 and the oncoprotein c-myc. mdpi.com These proteins are critical regulators in the apoptosis signal pathway, and their modulation by dolastatin 10 serves as an initial signal to reactivate apoptosis in tumor cells. mdpi.com Specifically, the induction of Bcl-2 phosphorylation is a key event that leads to apoptosis in malignant cells. mdpi.comaacrjournals.org

Furthermore, research on dolastatin analogues has indicated an inhibitory effect on hypoxia-inducible factors (HIF-1α and HIF-2α), which are transcription factors often overexpressed in cancer and linked to progression, angiogenesis, and cell survival. nih.govresearchgate.net Dolastatin 10 has been identified as an indirect inhibitor of oncogenic KRAS and HIF pathways. nih.govresearchgate.net Dolastatin 15, a related compound, has been shown to prevent preneoplastic colonic lesions by inhibiting the regulatory transcription factor NF-κB. researchgate.net

The global shutdown of transcription during mitosis is a complex process involving chromatin condensation and the inactivation of many transcription factors through phosphorylation. plos.orgnih.gov While some "bookmarking" factors remain bound to chromatin to ensure the faithful reactivation of gene expression after cell division, the arrest caused by dolaphenine-containing compounds disrupts this orderly transition, leading to the modulation of transcription factors that can ultimately result in apoptotic cell death. plos.orgbiorxiv.orgnih.gov

| Transcription Factor | Modulation by Dolastatin/Analogues | Consequence |

| p53 | Upregulated/Activated | Promotes apoptosis and cell cycle arrest. mdpi.com |

| c-myc | Overexpressed | Can promote apoptosis in the context of cell cycle arrest. mdpi.com |

| Bcl-2 | Downregulated / Phosphorylated | Inhibits anti-apoptotic function, leading to cell death. mdpi.comaacrjournals.org |

| HIF-1α/HIF-2α | Indirectly Inhibited | Reduces tumor angiogenesis and survival. nih.govresearchgate.net |

| NF-κB | Inhibited (by Dolastatin 15) | Prevents inflammation-driven carcinogenesis. researchgate.net |

Immunogenic Cell Death Induction

A significant aspect of the mechanism of action for auristatins, the synthetic analogues of dolastatin 10, is their ability to induce immunogenic cell death (ICD). acs.orgaacrjournals.orgbmj.com ICD is a form of regulated cell death that is unique in its capacity to stimulate a specific T cell-dependent immune response against antigens derived from the dead cells. researchgate.netnih.gov This process effectively turns dying cancer cells into an in-situ vaccine, promoting a broader anti-tumor immune response. researchgate.nettandfonline.com

The induction of ICD by auristatin-based ADCs, such as those utilizing the payload MMAE, is considered a key secondary mechanism of action. bmj.com This process is driven by the cellular stress caused by microtubule disruption, particularly stress on the endoplasmic reticulum (ER). tandfonline.comaacrjournals.orgresearchgate.net The hallmarks of ICD include the surface exposure of "eat-me" signals like calreticulin (B1178941) (CRT) and the release of "danger" signals or damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 (HMGB1) protein. bmj.comtandfonline.combmj.com

Research has demonstrated that auristatin-based ADCs trigger these classical hallmarks of ICD. bmj.comaacrjournals.org Treatment with MMAE-containing ADCs leads to the surface expression of calreticulin and the activation of transcription factors associated with the ER stress response. aacrjournals.orgresearchgate.net The release of these DAMPs helps to recruit and activate dendritic cells, which then present tumor antigens to T-cells, amplifying the anti-tumor immune response. researchgate.netbmj.com This immunomodulatory effect is believed to be a consequence of the MMAE payload itself and is independent of the antibody that delivers it. bmj.com The ability of these dolaphenine-containing payloads to induce ICD provides a strong rationale for combining ADCs with other immunotherapies, such as PD-1 inhibitors. aacrjournals.orgbmj.com

| ICD Hallmark | Description | Role in Immune Response |

| Calreticulin (CRT) Exposure | Translocation of CRT from the endoplasmic reticulum to the cell surface. bmj.com | Acts as an "eat-me" signal, promoting phagocytosis by dendritic cells. researchgate.netbmj.com |

| ATP Release | Secretion of ATP from the dying cell into the extracellular space. tandfonline.combmj.com | Acts as a "find-me" signal, recruiting antigen-presenting cells to the tumor site. tandfonline.com |

| HMGB1 Release | Passive release of High Mobility Group Box 1 protein from the nucleus of late apoptotic/necrotic cells. tandfonline.combmj.com | Acts as a danger signal that promotes the maturation of dendritic cells and optimal antigen presentation. bmj.com |

| ER Stress | Activation of the unfolded protein response (UPR) pathways. tandfonline.comaacrjournals.org | A key upstream event that initiates the cascade leading to CRT exposure and ICD. tandfonline.com |

Biochemical Pathways of Action (cellular level)

The fundamental biochemical pathway targeted by (R)-Dolaphenine-containing compounds like dolastatin 10 and its auristatin analogues is the tubulin-microtubule system within the cell. creativebiolabs.netmdpi.comrsc.org These agents are potent antimitotic compounds that function by inhibiting microtubule polymerization. mdpi.comresearchgate.netnih.gov

The mechanism is initiated by the binding of the compound to β-tubulin at or near the vinca alkaloid binding site. nih.govcreativebiolabs.netmdpi.com This interaction is noncompetitive with vinca alkaloids and prevents the assembly of tubulin dimers into microtubules, which are essential components of the cytoskeleton and, critically, the mitotic spindle required for cell division. ebi.ac.ukmdpi.comnih.gov In addition to inhibiting assembly, these compounds also disrupt tubulin-dependent GTP hydrolysis. creativebiolabs.netmdpi.comnih.gov

The disruption of microtubule dynamics has profound consequences for the cell, primarily by preventing the formation of a functional mitotic spindle. rsc.orgresearchgate.net This failure leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. mdpi.comresearchgate.netspandidos-publications.com Prolonged arrest at this stage triggers the intrinsic apoptotic pathway. mdpi.comspandidos-publications.com Key events in this apoptotic cascade include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it, the loss of mitochondrial membrane potential, and the subsequent activation of effector caspases like caspase-3, which execute the programmed cell death. mdpi.comresearchgate.netspandidos-publications.com

| Step | Biochemical Event | Cellular Consequence |

| 1. Binding | The compound binds to β-tubulin at the vinca domain. creativebiolabs.netmdpi.com | Tubulin conformation is altered. |

| 2. Inhibition | Polymerization of tubulin into microtubules is inhibited. researchgate.netnih.gov Tubulin-dependent GTP hydrolysis is disrupted. mdpi.comnih.gov | Microtubule dynamics are destabilized. |

| 3. Disruption | Formation of the mitotic spindle is prevented. rsc.orgresearchgate.net | Chromosomes cannot align or segregate properly. |

| 4. Arrest | The spindle assembly checkpoint is activated, causing cell cycle arrest in the G2/M phase. mdpi.comspandidos-publications.com | Cell division is halted. |

| 5. Apoptosis | Prolonged mitotic arrest initiates programmed cell death via Bcl-2 phosphorylation and caspase activation. mdpi.comresearchgate.netspandidos-publications.com | The cancer cell is eliminated. |

Advanced Analytical Techniques for Characterization and Quantitation of Dolaphenine and Its Analogs

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of (R)-dolaphenine, enabling the separation of the target compound from impurities and its analogs. These techniques are pivotal for assessing the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantification of (R)-dolaphenine. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

A typical HPLC method for the analysis of (R)-dolaphenine would involve a gradient elution to ensure the effective separation of the main compound from any closely related impurities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of dolaphenine exhibit strong absorbance, typically around 220 nm and 254 nm.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data for (R)-Dolaphenine Purity Assessment

| Parameter | Value/Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | Approx. 12.5 min |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2% |

| LOD | 0.1 µg/mL |

This table presents illustrative data for a typical RP-HPLC method for (R)-Dolaphenine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the peptide-like nature and low volatility of (R)-dolaphenine, direct analysis by GC-MS is not feasible. The molecule would likely decompose at the high temperatures required for vaporization in the GC inlet.

To utilize GC-MS for the analysis of dolaphenine or its smaller fragments, a chemical derivatization step is necessary. Derivatization involves reacting the non-volatile functional groups (such as amines and carboxylic acids) with a reagent to form more volatile and thermally stable derivatives. Common derivatization reagents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.

Once derivatized, the dolaphenine derivative can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivative. While not a primary method for intact dolaphenine analysis, GC-MS can be a useful tool for identifying specific impurities or degradation products that are more amenable to this technique after derivatization.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are essential for confirming the chemical structure of (R)-dolaphenine and for its sensitive quantification.

Mass Spectrometry (MS) is a cornerstone technique for the analysis of (R)-dolaphenine and its analogs, providing precise molecular weight information and structural details through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a highly selective and sensitive method for both qualitative and quantitative analysis.

High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of (R)-dolaphenine with high accuracy, confirming its molecular formula. Tandem mass spectrometry (LC-MS/MS) is particularly valuable for structural elucidation and quantification. In an LC-MS/MS experiment, the precursor ion corresponding to the protonated dolaphenine molecule is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification.

For quantitative analysis, a multiple reaction monitoring (MRM) method is typically developed. In this approach, specific precursor-to-product ion transitions for dolaphenine and a stable isotope-labeled internal standard are monitored. This technique offers exceptional sensitivity and specificity, making it suitable for quantifying low levels of the compound in complex matrices.

Table 2: Illustrative LC-MS/MS Parameters for the Quantification of (R)-Dolaphenine

| Parameter | Value |

|---|---|

| LC Conditions | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of dolaphenine |

| Collision Energy | Optimized for each transition |

| Quantitative Parameters | |

| Calibration Range | 0.1 - 50 ng/mL |

This table provides representative parameters for a quantitative LC-MS/MS method for (R)-Dolaphenine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of (R)-dolaphenine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals are all used to piece together the structure. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (R)-Dolaphenine

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 (m) | 125 - 140 |

| Amide-NH | 8.0 - 8.5 (br s) | - |

| α-H | 4.5 - 5.0 (m) | 50 - 60 |

| β-CH₂ | 2.8 - 3.2 (m) | 30 - 40 |

| N-CH₃ | 2.3 - 2.8 (s) | 35 - 45 |

This table presents expected chemical shift ranges for the key functional groups in (R)-Dolaphenine, based on typical values for similar structures. Actual values would be determined experimentally.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed 3D model of the molecule.

For a chiral molecule like (R)-dolaphenine, X-ray crystallography can unambiguously determine the spatial arrangement of the atoms at the stereocenter, thus confirming its (R) configuration. ed.ac.uk This is achieved through the analysis of anomalous dispersion, an effect that is sensitive to the absolute structure of the molecule. mit.edu The determination of the absolute configuration is crucial for understanding the biological activity of dolaphenine, as different enantiomers can have vastly different pharmacological properties. nih.gov While obtaining a suitable single crystal for X-ray analysis can be challenging, the structural information it provides is invaluable for the definitive characterization of (R)-dolaphenine. nih.gov

Optical Rotation Measurement for Enantiomeric Purity

Optical rotation is a fundamental and non-destructive analytical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. wikipedia.org This property, known as optical activity, is intrinsic to chiral molecules and serves as a crucial tool for differentiating between enantiomers. wikipedia.org Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org

The measurement is performed using a polarimeter and the result is expressed as the specific rotation ([α]), which is a characteristic physical property of a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. wikipedia.orglibretexts.org The standard wavelength used is often the D-line of a sodium lamp (589 nm). libretexts.org

For a sample containing a mixture of enantiomers, the observed optical rotation can be used to determine the enantiomeric excess (ee), which is a measure of the purity of the sample in terms of one enantiomer over the other. The enantiomeric excess can be calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure, single enantiomer.

A racemic mixture, which contains equal amounts of both enantiomers, will have an observed optical rotation of zero, as the rotations of the individual enantiomers cancel each other out. libretexts.org

Table 1: Illustrative Calculation of Enantiomeric Purity of a Hypothetical (R)-Dolaphenine Sample

| Parameter | Value |

| Known Specific Rotation of Pure (R)-Dolaphenine ([α]max) | -50.0° (Hypothetical Value) |

| Observed Specific Rotation of Sample ([α]observed) | -45.0° |

| Enantiomeric Excess (% ee) | 90% |

| Percentage of (R)-Dolaphenine | 95% |

| Percentage of (S)-Dolaphenine | 5% |

Calculation:

% ee = (-45.0° / -50.0°) x 100 = 90%

% of major enantiomer (R) = ((% ee / 2) + 50) = ((90 / 2) + 50) = 95%

% of minor enantiomer (S) = 100 - 95 = 5%

Validation Methodologies for Dolaphenine and Derivatives

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. chromatographyonline.comalmacgroup.com For dolaphenine and its derivatives, which are often peptide-like molecules, robust and reliable analytical methods are essential for quality control throughout the drug development process. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of such compounds. nih.gov The validation of an HPLC method for dolaphenine would be performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation parameters. chromatographyonline.com

A typical validation protocol for an HPLC method for the quantitation of (R)-Dolaphenine and its related impurities would encompass the following parameters:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For dolaphenine, this would involve demonstrating that the peak for (R)-Dolaphenine is well-resolved from any potential impurities, including its enantiomer, (S)-Dolaphenine.

Linearity: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. A series of solutions of (R)-Dolaphenine at different concentrations would be prepared and analyzed, and the peak areas would be plotted against the concentrations. A linear relationship, typically with a correlation coefficient (R²) of ≥ 0.999, is expected.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo with known amounts of (R)-Dolaphenine at different concentration levels and calculating the percent recovery.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility: Expresses the precision between laboratories (collaborative studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in the mobile phase composition, pH, column temperature, and flow rate.

Table 2: Typical Validation Parameters and Acceptance Criteria for a Validated HPLC Method for (R)-Dolaphenine Assay

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Specificity | No interference at the retention time of the main peak. | Peak is spectrally pure and well-resolved from all other peaks. |

| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 |

| Range | 80% to 120% of the test concentration | 80 µg/mL to 120 µg/mL |

| Accuracy | Mean recovery between 98.0% and 102.0% | 99.5% - 101.2% recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL |

| Robustness | System suitability parameters met under all varied conditions. | No significant impact on results observed. |

Computational Approaches in Dolaphenine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-dolaphenine, which is a key constituent of potent anticancer agents like dolastatin 10, docking studies are crucial for understanding how these compounds interact with their biological target, tubulin. nih.gov

Researchers use docking simulations to place (R)-dolaphenine or dolastatin analogues into the binding site of tubulin, most commonly the colchicine-binding site, to analyze the potential intermolecular interactions. researchgate.netmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the compound's ability to inhibit tubulin polymerization and exert its cytotoxic effects. nih.gov The insights gained from these models help to explain the high potency of dolastatin 10 and its analogues. nih.gov Furthermore, these computational models are instrumental in the rational design of new analogues with potentially improved affinity and efficacy. mdpi.com

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Protein Target | The biological macromolecule used in the simulation. | β-Tubulin (Colchicine Binding Site) |

| Ligand | The small molecule being docked. | Dolastatin 10 Analogue |

| Docking Score | A scoring function's estimate of the binding affinity. | -9.8 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | CYS241, LEU248, ALA250, VAL318 |

| Observed Interactions | Types of non-covalent bonds predicted by the simulation. | Hydrogen bond with CYS241; Hydrophobic interactions with surrounding residues. |

| Software Used | The computational program used for the docking study. | AutoDock |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules with high accuracy. For a flexible molecule like (R)-dolaphenine, these methods are particularly useful for conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lpnu.ua

| Parameter | Description | Relevance to (R)-Dolaphenine |

|---|---|---|

| Dihedral Angles (Φ, Ψ) | Rotation angles around the peptide backbone bonds. | Determine the overall fold and shape of the molecule. |

| Relative Energy (ΔE) | The energy of a conformer relative to the most stable one. | Indicates the probability of a conformer's existence at a given temperature. |

| Dipole Moment | A measure of the molecule's overall polarity. researchgate.net | Influences solubility and interactions with polar residues in the binding site. |

| Basis Set | The set of functions used to build molecular orbitals. | Determines the accuracy of the calculation (e.g., 6-31G(d)). |

| Computational Method | The theoretical approach used (e.g., DFT, Hartree-Fock). researchgate.net | Defines the level of theory and computational cost. |

Prediction of Biological Activity and Structure-Activity Relationships using Computational Tools

Computational tools are extensively used to predict the biological activity of new compounds and to build Structure-Activity Relationship (SAR) models. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. elsevierpure.com

For dolastatin analogues incorporating the (R)-dolaphenine unit, QSAR studies can identify key molecular descriptors—numerical values that characterize properties of a molecule—that are correlated with cytotoxicity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By analyzing how modifications to the (R)-dolaphenine moiety affect these descriptors and, consequently, the anticancer activity, researchers can build predictive models. nih.gov These models accelerate the drug discovery process by allowing scientists to prioritize the synthesis of compounds with the highest predicted potency. elsevierpure.com

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Surface Area | Describes the size and shape of the molecule, which is crucial for receptor fit. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport characteristics. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting its distribution in the body. |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The (R)-dolaphenine structure can be used as a query or scaffold in these searches. researchgate.net

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound, like (R)-dolaphenine, to find other molecules in a database with similar shapes or physicochemical properties.

Structure-based virtual screening: This approach uses the 3D structure of the biological target (e.g., tubulin) to dock a library of compounds, identifying those that fit well into the binding site. nih.gov

Furthermore, computational tools enable the design of virtual libraries of (R)-dolaphenine analogues. By systematically modifying the scaffold in silico (e.g., by adding different functional groups) and then evaluating their properties computationally (e.g., docking score, predicted activity), researchers can explore a vast chemical space to design novel compounds with desired characteristics before committing to their chemical synthesis. mdpi.com

| Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Target/Scaffold Selection | Define the protein target or the starting chemical scaffold. | Protein Data Bank (PDB), Chemical Databases |

| 2. Library Preparation | Prepare a large database of chemical compounds for screening. | ZINC Database, Enamine REAL Database |

| 3. Virtual Screening | Screen the library against the target or based on the scaffold. | Docking software (e.g., Glide), Pharmacophore modeling |

| 4. Hit Selection & Filtering | Select promising candidates based on scores and apply filters (e.g., drug-likeness). | Lipinski's Rule of Five, ADMET prediction tools |

| 5. Virtual Library Enumeration | Systematically create analogues of the best hits. | R-group enumeration tools |

| 6. Prioritization for Synthesis | Rank the final set of virtual compounds for experimental validation. | Multi-parameter optimization |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of (R)-Dolaphenine is marked by the significant challenge of achieving high stereochemical purity at its chiral center. Existing synthetic methodologies, while advancing, often face limitations such as potential epimerization during key steps, reliance on expensive chiral auxiliaries, or moderate yields and selectivities. Future research should focus on overcoming these hurdles through the development of more efficient, scalable, and stereoselective synthetic strategies.

Exploration of Advanced Catalytic Systems: The application of novel catalytic systems, including organocatalysis, transition metal catalysis with tailored chiral ligands, and biocatalysis, holds promise for more precise stereochemical control. Research could investigate new catalyst designs that promote asymmetric induction with higher efficiency and under milder conditions, minimizing side reactions like epimerization that can plague traditional routes, such as the Hantzsch thiazole (B1198619) synthesis. uq.edu.aulibretexts.orgfrontiersin.org

Dynamic Kinetic Resolution (DKR) and Other Resolution Techniques: Implementing DKR or other advanced resolution techniques could offer pathways to maximize the yield of the desired (R)-enantiomer from racemic or diastereomeric mixtures. princeton.edu

Green Chemistry Approaches: Developing synthetic routes that adhere to green chemistry principles, such as reducing solvent usage, employing atom-economical reactions, and utilizing more sustainable reagents and catalysts, is a critical future direction. frontiersin.orgu-tokyo.ac.jp

Process Optimization for Scalability: Research efforts should also concentrate on optimizing existing or novel synthetic pathways for industrial scalability, ensuring that high enantiomeric purity can be maintained during large-scale production. frontiersin.orgnumberanalytics.com

Further Elucidation of Biosynthetic Enzymes and Mechanisms

While Dolastatin 10 and its analogues are known natural products, the specific biosynthetic pathway and enzymatic machinery responsible for producing (R)-Dolaphenine, particularly in its natural source organisms like symbiotic cyanobacteria, are not fully characterized. usc.edu Understanding these processes is crucial for potential bio-production strategies and for gaining deeper insights into natural product biosynthesis.

Enzyme Identification and Characterization: Future research should aim to identify and characterize the specific enzymes involved in the formation of (R)-Dolaphenine, including those responsible for precursor activation, thiazole ring formation, and stereochemical control. nih.gov

Pathway Mapping: A comprehensive mapping of the complete biosynthetic pathway, from primary metabolites to the final (R)-Dolaphenine structure, is necessary. This includes understanding the order of reactions and the role of any cofactors or regulatory mechanisms.

Genetic and Metabolic Engineering: Investigating the genetic basis of dolaphenine biosynthesis could pave the way for metabolic engineering approaches. Heterologous expression of the identified biosynthetic genes in suitable host organisms could enable more sustainable and controlled production of (R)-Dolaphenine.

Advanced SAR Studies and Targeted Molecular Modifications

As a critical subunit of Dolastatin 10 and its potent derivatives, modifications to the dolaphenine moiety or its incorporation into novel molecular frameworks offer significant potential for developing new therapeutic agents. Current structure-activity relationship (SAR) studies have largely focused on modifying other parts of the dolastatin peptide or creating antibody-drug conjugates (ADCs). researchgate.netmdpi.com Future research should expand this scope to target dolaphenine itself.

Systematic Structural Modifications: Comprehensive SAR studies involving systematic modifications of the phenyl ring, thiazole ring, and the chiral center of (R)-Dolaphenine are warranted. This could involve introducing various substituents or altering the stereochemistry to probe their impact on biological activity.

Novel Peptide and Peptidomimetic Conjugates: Synthesizing novel peptide or peptidomimetic structures that incorporate modified (R)-Dolaphenine units could lead to compounds with altered or enhanced biological profiles, potentially targeting different cellular pathways or improving pharmacokinetic properties.

Exploration as a Scaffold: Beyond its role in peptides, (R)-Dolaphenine could serve as a versatile chiral scaffold for the design of non-peptide small molecules with therapeutic potential, leveraging its unique structural features.

Exploration of New Biochemical Targets and Pathways

While Dolastatin 10 is recognized for its potent antimitotic activity via tubulin polymerization inhibition, the specific biochemical targets and cellular pathways influenced by (R)-Dolaphenine itself, or by its simpler derivatives, remain largely underexplored. Understanding these interactions could reveal new therapeutic applications or provide a deeper mechanistic understanding.

Independent Target Identification: Investigating potential protein targets or cellular pathways that (R)-Dolaphenine may interact with independently of the larger Dolastatin 10 structure is a key research area.

Broader Biological Screening: Screening (R)-Dolaphenine and its analogues against a wider array of biological targets relevant to various diseases, beyond cancer, could uncover novel therapeutic activities.

Computational Approaches: Employing computational methods, such as molecular docking and molecular dynamics simulations, can help predict potential new targets and guide experimental investigations into the biochemical interactions of (R)-Dolaphenine.

Application of Emerging Analytical Technologies

The precise characterization and quantification of chiral compounds like (R)-Dolaphenine require advanced analytical techniques. The development and application of emerging analytical technologies are essential for accurate synthesis monitoring, quality control, and detailed structural analysis.

Advanced Chiral Chromatography: Developing and applying advanced chiral chromatographic methods, such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with novel chiral stationary phases, will be crucial for high-resolution separation and accurate quantification of (R)-Dolaphenine enantiomers.

Hyphenated Techniques: The integration of separation techniques with mass spectrometry (e.g., LC-MS/MS, GC-MS/MS) offers enhanced sensitivity and specificity for detecting and characterizing (R)-Dolaphenine and its potential metabolites or degradation products.

Process Analytical Technology (PAT): Implementing PAT for real-time monitoring and control of stereoselective synthetic processes can significantly improve reaction efficiency, reproducibility, and product quality.

Advanced Spectroscopic Methods: Utilizing advanced NMR techniques (e.g., 2D NMR, DOSY) and high-resolution mass spectrometry can provide more detailed structural insights, conformational analysis, and confirmation of stereochemistry.

By focusing on these future research directions, the scientific community can further unlock the potential of (R)-Dolaphenine, contributing to advancements in synthetic chemistry, natural product biosynthesis, drug discovery, and analytical science.

Q & A

Q. What are the standard analytical techniques for confirming the enantiomeric purity of (R)-Dolaphenine, and how should they be validated?

To confirm enantiomeric purity, researchers should employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) coupled with polarimetry or circular dichroism (CD) spectroscopy. Validation requires comparison with a racemic mixture and a pure enantiomer standard. Reproducibility must be tested across three independent trials, with resolution factors (Rs) ≥1.5 and enantiomeric excess (ee) ≥98% . Detailed protocols, including column specifications and mobile phase compositions, should be cross-referenced with peer-reviewed methodologies to ensure consistency .

Q. How can researchers optimize the synthesis of (R)-Dolaphenine to minimize racemization during reaction steps?

Racemization risks can be mitigated by:

- Using low-temperature conditions (<0°C) for nucleophilic substitutions.

- Avoiding strong bases or acidic environments in protic solvents.

- Incorporating chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) to stabilize the (R)-configuration. Post-synthesis, monitor racemization via time-resolved NMR or chiral HPLC at multiple stages (e.g., after extraction, purification) .

Q. What spectroscopic criteria are essential for characterizing (R)-Dolaphenine’s structural identity?

A minimum dataset should include:

- NMR : Complete assignment of 1H/13C signals, with emphasis on diastereotopic protons and coupling constants (J-values) to confirm stereochemistry.

- IR : Functional group verification (e.g., amine N-H stretches at ~3300 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-validate results against computational simulations (e.g., DFT for NMR chemical shifts) and published spectra of analogous compounds .

Q. How should researchers design stability studies for (R)-Dolaphenine under varying storage conditions?

Stability protocols must include:

- Accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling.

- Analysis via HPLC-UV for degradation products and chiral integrity.

- Light sensitivity testing using ICH Q1B guidelines. Document deviations from ICH standards and justify alternative conditions (e.g., cryoprotectants for lyophilized forms) .

Q. What are the best practices for reporting synthetic yields and purity of (R)-Dolaphenine in publications?

Report yields as isolated masses (with theoretical maxima) and purity as HPLC/UV peak area percentages. For chiral compounds, explicitly state enantiomeric excess (ee) and the analytical method used. Provide raw data in supplementary materials, including chromatograms and spectral traces, to enable independent verification .

Advanced Research Questions

Q. How can contradictory spectral data for (R)-Dolaphenine across studies be systematically resolved?

Conduct a meta-analysis of published spectra, identifying variables such as solvent effects, concentration, or instrument calibration. Reproduce conflicting results in-house under controlled conditions. Use multivariate statistical tools (e.g., PCA) to isolate confounding factors and publish a harmonized reference dataset .

Q. What computational strategies are effective in predicting (R)-Dolaphenine’s pharmacokinetic properties while accounting for stereospecificity?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to model enantiomer-receptor binding affinities. Validate predictions using in vitro assays (e.g., hepatic microsomal stability tests). Cross-reference results with cheminformatics databases (e.g., ChEMBL) to identify structure-activity trends .

Q. How should researchers address discrepancies in reported pharmacological efficacy of (R)-Dolaphenine across cell lines or animal models?

Perform cross-validation studies using standardized models (e.g., NIH/3T3 for cytotoxicity, C57BL/6 mice for in vivo efficacy). Control for batch-to-batch variability in compound synthesis and cell culture conditions. Use Bayesian meta-regression to quantify the influence of experimental variables (e.g., dosing intervals, vehicle composition) .

Q. What methodologies are recommended for elucidating the metabolic pathways of (R)-Dolaphenine in human hepatocytes?